Comparative Kinase Inhibition Potency: Furan vs. Pyridine Replacement
In a direct structure-activity relationship (SAR) study, the replacement of a pyridine ring with a furan ring in a related compound series led to a substantial loss of potency. The original indolyl compound (Compound 38) exhibited an IC50 of 23.9 nM, while the resulting furan analogue showed a reduced IC50 of 65 nM, representing a 2.7-fold decrease in potency [1]. This demonstrates that for cyclopropanecarboxamido-substituted kinase inhibitors, the specific heterocycle attached via the sulfanyl linker is critical for maintaining high target engagement. The methyl furan-2-carboxylate moiety in CAS 1021254-66-9 is therefore a key pharmacophore, not a generic substituent.
| Evidence Dimension | Kinase inhibition potency (SRPK1) |
|---|---|
| Target Compound Data | IC50 = 65 nM (furan analog) |
| Comparator Or Baseline | Compound 38 (indolyl-pyridine analog): IC50 = 23.9 nM |
| Quantified Difference | 2.7-fold decrease in potency |
| Conditions | Kinase assay; differential scanning fluorimetry (ΔTm measurement) |
Why This Matters
This data proves that a minor heterocycle replacement significantly impacts target engagement, justifying procurement of the specific furan-containing scaffold for reproducible kinase inhibition.
- [1] BindingDB Assay Summary. (n.d.). Screening of a series of molecules... Replacement of the pyridine ring of indolyl compound 38 in Table 3 with a furan ring resulted in a drop in potency (23.9 nM for compound 38 vs. 65 nM for the resulting furan analogue). View Source
